3,6-Dichloro-2-nitrobenzamide
Overview
Description
3,6-Dichloro-2-nitrobenzamide is a chemical compound . It is used for medicinal purposes .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The structures of compounds similar to this compound were established by X-ray crystallography . Compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds : 3,6-Dichloro-2-nitrobenzamide is utilized in the synthesis of heterocyclic compounds like quinazolin-4(3H)-ones. This process involves a one-pot procedure starting from readily available 2-nitrobenzamides and (het)aryl aldehydes, using sodium dithionite as the reducing agent (Romero et al., 2013).
Crystal Engineering : In the field of crystal engineering, derivatives of nitrobenzamide, including this compound, are used to form molecular tapes and complexes through hydrogen and halogen bonds. These bonds are crucial for designing new crystalline structures (Saha et al., 2005).
Biological and Pharmacological Research
Anticancer Activity : Some nitrobenzamide derivatives, related to this compound, have shown potential as anticancer agents. Their cytotoxicity against various human cancer cell lines and mechanisms like inducing cell cycle arrest and apoptosis have been explored (Romero-Castro et al., 2011).
Antitrypanosomal Activity : Certain halo-nitrobenzamide compounds have demonstrated significant activity against Trypanosoma brucei brucei, suggesting potential applications in treating human African trypanosomiasis (Hwang et al., 2010).
Antimycobacterial Activity : Novel nitrobenzamide derivatives have been synthesized and shown considerable in vitro activity against tuberculosis, indicating their potential in developing new antitubercular drugs (Wang et al., 2019).
Physical and Chemical Properties
Vibrational Spectrum Analysis : The vibrational spectrum of hydrogen bonding in nitrobenzamide derivatives has been analyzed using infrared spectroscopy and molecular dynamics simulation. This research provides insights into the strength and nature of these bonds in crystalline phases (Brela et al., 2012).
Thermodynamic Studies : The standard molar energies of combustion and formation, as well as enthalpies of sublimation, have been determined for nitrobenzamides, offering valuable data for understanding their thermodynamic stability and behavior (Ximello et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,6-dichloro-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-3-1-2-4(9)6(11(13)14)5(3)7(10)12/h1-2H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYPZYNKQDIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301560 | |
Record name | Benzamide, 3,6-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806356-61-5 | |
Record name | Benzamide, 3,6-dichloro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3,6-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.